Chromous formate

Description

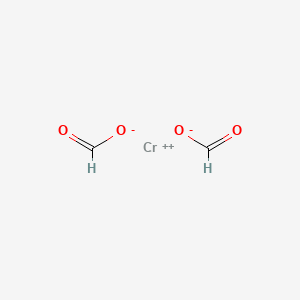

Structure

3D Structure of Parent

Properties

CAS No. |

4493-37-2 |

|---|---|

Molecular Formula |

C2H2CrO4 |

Molecular Weight |

142.03 g/mol |

IUPAC Name |

chromium(2+);diformate |

InChI |

InChI=1S/2CH2O2.Cr/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 |

InChI Key |

MVOKRNREBQYLTD-UHFFFAOYSA-L |

SMILES |

C(=O)[O-].C(=O)[O-].[Cr+2] |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Cr+2] |

Other CAS No. |

4493-37-2 |

Origin of Product |

United States |

Foundational & Exploratory

Chromous Formate: A Technical Guide for Researchers

Chemical Formula: C₂H₂CrO₄

Chromous formate, also known as chromium(II) formate, is an inorganic compound with the chemical formula C₂H₂CrO₄.[1] It consists of a chromium atom in the +2 oxidation state coordinated to two formate ligands. The IUPAC name for this compound is chromium(2+) diformate.[1] It also exists in a hydrated form, this compound monohydrate (C₂H₄CrO₅).[2]

Physicochemical Properties

This compound is a compound whose detailed physicochemical properties are not extensively documented in readily available literature. However, some key computed properties are summarized in the table below. For comparison, data for the related and more extensively studied chromium(II) acetate is also included.

| Property | This compound (Anhydrous) | This compound (Monohydrate) | Reference |

| Molecular Formula | C₂H₂CrO₄ | C₂H₄CrO₅ | [1] |

| Molecular Weight | 142.03 g/mol | 160.05 g/mol | [1][2] |

| Appearance | White needle-like crystals | - | [3] |

| CAS Number | 4493-37-2 | - | [1] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for high-purity this compound is not widely published. However, its synthesis can be inferred from the well-established methods for preparing other chromium(II) carboxylates, such as chromium(II) acetate. The general approach involves the reduction of a chromium(III) salt in an acidic medium in the presence of the corresponding carboxylic acid or its salt, all under an inert atmosphere to prevent the rapid oxidation of the chromium(II) product.

Experimental Protocol: Synthesis of this compound (Adapted from Chromium(II) Acetate Synthesis)

This protocol is based on the principles of chromium(II) acetate synthesis and should be performed under a continuous stream of an inert gas like nitrogen or argon.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Zinc powder or granules (high purity)

-

Formic acid (HCOOH)

-

Deoxygenated water

-

Ethanol (deoxygenated)

-

Diethyl ether (deoxygenated)

Procedure:

-

Preparation of Chromous Solution: A solution of chromium(III) chloride hexahydrate in deoxygenated water is prepared in a flask equipped with a gas inlet and outlet.

-

Reduction of Cr(III) to Cr(II): Zinc powder or granules are added to the acidic solution of Cr(III) chloride. The mixture is stirred until the color of the solution changes from green to a clear, sky blue, indicating the formation of the [Cr(H₂O)₆]²⁺ ion. This reduction is an exothermic process.

-

Formation and Precipitation of this compound: A saturated solution of sodium formate in deoxygenated water is slowly added to the blue chromous chloride solution. This compound, being less soluble, will precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration under an inert atmosphere. The collected solid is then washed sequentially with deoxygenated water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying and Storage: The final product is dried under vacuum and must be stored in a tightly sealed container under an inert atmosphere to prevent oxidation.

Logical Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Molecular Structure and Bonding

A defining feature of chromium(II) carboxylates is the presence of a quadruple bond between the two chromium atoms in a dimeric structure. While the crystal structure of this compound is not as extensively studied as that of chromous acetate, it is expected to adopt a similar paddlewheel structure. In this structure, two chromium atoms are bridged by four formate ligands. The coordination sphere of each chromium atom is completed by a water molecule at the axial position.

The quadruple bond in these dimers consists of one sigma (σ), two pi (π), and one delta (δ) bond, resulting from the overlap of the d-orbitals of the two chromium atoms. This short and strong metal-metal bond is responsible for the diamagnetic nature of many of these compounds at room temperature.

Applications in Research and Development

This compound, as a representative of chromium(II) compounds, holds potential in several areas of chemical research, although specific applications in drug development are not yet well-established.

Reducing Agent in Organic Synthesis

The primary utility of chromous salts is as potent and often selective reducing agents. The Cr(II)/Cr(III) redox couple has a standard potential that makes it suitable for a variety of transformations. While specific examples utilizing this compound are scarce in the literature, the analogous chromous acetate is known to effect the reduction of various functional groups.

Catalyst in Chemical Reactions

Chromium compounds, in general, are known to be effective catalysts for various organic reactions, including polymerization and oxidation.[3] While the catalytic activity of this compound itself is not extensively explored, its potential as a precursor for catalytically active species or as a catalyst in its own right remains an area for further investigation.

Biological Activity and Relevance to Drug Development

The biological role of chromium is complex, with trivalent chromium (Cr(III)) being considered an essential trace element involved in glucose and lipid metabolism, while hexavalent chromium (Cr(VI)) is a known carcinogen. The biological activity of divalent chromium (Cr(II)) compounds like this compound is less understood.

The cellular uptake of chromium is highly dependent on its oxidation state and the ligands to which it is coordinated. Cr(VI), as chromate, readily enters cells through anion transport channels. In contrast, Cr(III) complexes have a much slower rate of cellular uptake.[4][5] It is hypothesized that any biological effects of externally administered chromium(II) would likely be mediated by its oxidation to chromium(III) and subsequent interactions.

Potential Signaling Pathway of Chromium in a Biological System

References

- 1. This compound | C2H2CrO4 | CID 19354125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound monohydrate | C2H4CrO5 | CID 76961690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. haihangindustry.com [haihangindustry.com]

- 4. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Chromous Formate: A Technical Overview of a Sparsely Documented Compound

For the attention of researchers, scientists, and drug development professionals, this document provides a concise technical guide to the known physical and chemical properties of chromous formate. It is important to note that detailed experimental data and protocols for this compound are not widely available in publicly accessible literature, leading to significant gaps in the current understanding of its characteristics.

This compound, also known as chromium(II) formate, is the chemical compound with the formula Cr(HCOO)₂. It is the salt of chromium in the +2 oxidation state and formic acid. While its chromium(III) counterpart, chromic formate, is more extensively documented, this compound remains a subject with limited in-depth research available.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is crucial to distinguish this compound from chromic formate, which possesses a different chemical formula (Cr(HCOO)₃) and CAS number. There are conflicting reports in the literature regarding the appearance of this compound, with the anhydrous form described as white needle crystals and the monohydrate as reddish, acicular crystals.

| Property | Data | Reference |

| IUPAC Name | chromium(2+) diformate | [1] |

| CAS Number | 4493-37-2 | [1][2][3] |

| Molecular Formula | C₂H₂CrO₄ | [1] |

| Molecular Weight | 142.03 g/mol | [1] |

| Appearance | White needle crystal (anhydrous) | [4][5] |

| Reddish, acicular crystals (monohydrate) | [2][3] | |

| Solubility | Soluble in water. | [2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of pure this compound are notably absent from readily available scientific literature. General methods for the preparation of other chromium(II) salts, such as chromium(II) acetate, typically involve the reduction of a chromium(III) or chromium(VI) compound in an inert atmosphere to prevent the rapid oxidation of the chromium(II) ion. A hypothetical synthesis for this compound would likely follow a similar principle.

Hypothetical Synthesis Workflow

Due to the lack of a specific protocol for this compound, a generalized workflow for the synthesis of a chromium(II) salt is presented. This is a conceptual pathway and would require significant experimental optimization.

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity and Stability

Chromium(II) compounds are known to be powerful reducing agents and are susceptible to oxidation by air. It can be inferred that this compound shares these properties.

-

Oxidation: this compound is expected to be readily oxidized to chromium(III) compounds in the presence of atmospheric oxygen. Therefore, handling and storage should be conducted under an inert atmosphere.

-

Reducing Agent: The chromium(II) ion can reduce a variety of organic and inorganic substrates. Its use as a catalyst in organic reactions has been suggested.[2]

-

Thermal Decomposition: No specific data on the thermal decomposition products or decomposition temperature of this compound is available.

Spectroscopic Data

Specific spectroscopic data (e.g., IR, UV-Vis, NMR) for this compound could not be located in the reviewed literature. Such data would be invaluable for the characterization of the compound and for understanding its electronic structure and bonding.

Applications

The documented and potential applications of this compound include:

-

Leather Tanning: As a component in the tanning process.[5]

-

Dye Manufacturing: Utilized in the production of dyes.[5]

-

Catalysis: Mentioned as a catalyst for olefin polymerization and as an oxidation catalyst.[5]

-

Electroplating: Used in trivalent chromium plating solutions.[2]

-

Other Uses: Applications in the film and photography industry, as a latex hardening agent, and in drilling muds have been noted.[4][5]

Conclusion

This compound is a compound with established basic identifiers but a significant lack of in-depth, publicly available research. The conflicting reports on its appearance and the absence of quantitative physical data, detailed experimental protocols, and comprehensive reactivity studies highlight the need for further investigation into this chemical. For researchers and professionals in drug development, the reducing potential of the chromium(II) ion in this compound may present opportunities, but its instability and the current dearth of information necessitate foundational research to fully characterize its properties and potential applications.

References

An In-depth Technical Guide to the Solubility of Chromous Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous formate, with the chemical formula Cr(HCOO)₂, is a fascinating yet challenging compound for researchers. As a chromium(II) salt, it is characterized by its high reactivity and sensitivity to atmospheric oxygen, which readily oxidizes it to the more stable chromic (chromium(III)) state. This inherent instability is the primary reason for the conspicuous absence of quantitative solubility data in the scientific literature.

This technical guide aims to provide a comprehensive overview of the known qualitative solubility of this compound, the significant challenges in its study, and a proposed framework for its experimental determination. While a definitive table of solubility values cannot be presented due to the lack of published data, this document will equip researchers with the necessary knowledge to approach the synthesis and characterization of this elusive compound.

Quantitative Solubility Data

Despite extensive literature searches, no quantitative solubility data for chromous (chromium(II)) formate in any solvent has been identified. The table below reflects this current lack of information. Researchers are strongly encouraged to perform their own solubility determinations, following the rigorous protocols outlined in this guide.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available | Data Not Available |

| Acetone | Data Not Available | Data Not Available | Data Not Available |

| Diethyl Ether | Data Not Available | Data Not Available | Data Not Available |

| Toluene | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |

Qualitative Solubility and Observations

While quantitative data is absent, some qualitative descriptions of chromous salts provide insights into their expected solubility. Chromous salts, in general, are known to be soluble in water, often forming brightly colored solutions. For instance, solutions of chromous ions (Cr²⁺) are typically blue. It is reasonable to infer that this compound is likely soluble in water to some extent.

However, the practical challenge lies in maintaining the chromium in its +2 oxidation state in solution. Upon exposure to air, aqueous solutions of chromous salts are rapidly oxidized to green chromic (Cr³⁺) solutions. This transformation is a significant hurdle in accurately measuring the solubility of the true chromous species.

Information regarding the solubility of this compound in organic solvents is virtually nonexistent in the literature.

Experimental Protocols: A Proposed Methodology

Given the air-sensitive nature of this compound, its synthesis and solubility determination must be conducted under a strictly inert atmosphere, such as nitrogen or argon, using specialized equipment like a glove box or a Schlenk line.

Synthesis of Anhydrous this compound (A Proposed Route)

A prerequisite for any solubility study is the synthesis of the pure, anhydrous compound. Drawing from the established synthesis of the analogous chromous acetate[1][2], a potential route for anhydrous this compound is proposed below.

Materials:

-

Chromic chloride hexahydrate (CrCl₃·6H₂O)

-

Zinc dust (activated)

-

Anhydrous formic acid (HCOOH)

-

Anhydrous diethyl ether

-

Deoxygenated water

-

All solvents must be rigorously dried and deoxygenated prior to use.

Procedure:

-

Preparation of Chromous Chloride Solution: In a Schlenk flask under an inert atmosphere, dissolve chromic chloride hexahydrate in deoxygenated water.

-

Reduction of Cr(III) to Cr(II): Add an excess of activated zinc dust to the chromic chloride solution. The color of the solution will change from green to a characteristic sky blue, indicating the formation of the chromous ion (Cr²⁺). This process may be facilitated by gentle heating.

-

Isolation of this compound:

-

Filter the blue chromous chloride solution through a cannula into a separate Schlenk flask to remove the excess zinc.

-

Slowly add a stoichiometric amount of anhydrous sodium formate (previously dried under vacuum) dissolved in a minimum amount of deoxygenated water to the chromous chloride solution.

-

A precipitate of this compound is expected to form.

-

Isolate the precipitate by filtration under inert atmosphere using a Schlenk filter stick or a similar apparatus.

-

-

Washing and Drying:

-

Wash the isolated this compound precipitate with deoxygenated water to remove any sodium chloride byproduct.

-

Follow with washes of anhydrous ethanol and then anhydrous diethyl ether to facilitate drying.

-

Dry the final product under high vacuum to obtain anhydrous this compound.

-

Safety Precautions: All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, lab coat, and gloves. Handle anhydrous formic acid with extreme care as it is corrosive.

Determination of Solubility (Proposed Protocol)

The following protocol outlines a general method for determining the solubility of an air-sensitive compound like this compound.

Method 1: Isothermal Saturation Method

-

Sample Preparation: In a glove box, add an excess of freshly synthesized and dried this compound to a known volume of the desired deoxygenated solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The vessel must remain sealed to prevent solvent evaporation and atmospheric contamination.

-

Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a gas-tight syringe fitted with a filter to prevent the transfer of any solid particles.

-

Analysis:

-

Transfer the aliquot of the saturated solution to a tared container within the inert atmosphere.

-

Evaporate the solvent under vacuum.

-

The mass of the remaining solid residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

-

Alternatively, the concentration of chromium in the saturated solution can be determined by a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES), after appropriate dilution and stabilization of the chromium ion (e.g., by acidification).

-

Method 2: Headspace Gas Chromatography (Adapted for Air-Sensitive Compounds)

A novel method for determining the solubility of inorganic salts by headspace gas chromatography has been reported[3]. This technique could be adapted for air-sensitive compounds.

-

Principle: A volatile tracer compound is added to the solvent. The vapor pressure of the tracer is dependent on the concentration of the dissolved salt (the "salting-out" effect). By measuring the concentration of the tracer in the headspace above the solution, the point of saturation can be determined.

-

Adaptation for this compound:

-

All sample preparations, including the addition of this compound and the volatile tracer to the solvent, must be performed in a glove box.

-

The vials must be hermetically sealed before being transferred to the headspace autosampler.

-

By preparing a series of vials with increasing amounts of this compound, a plot of the headspace tracer concentration versus the amount of added salt can be generated. The point at which the slope of this plot changes indicates the saturation point, from which the solubility can be calculated.

-

Visualizations

Logical Workflow for the Synthesis of an Air-Sensitive Compound

The following diagram illustrates the key steps and considerations in the synthesis of an air-sensitive compound like this compound.

Decision Pathway for Solubility Determination

This diagram outlines the logical steps a researcher would take when planning to determine the solubility of this compound.

Conclusion

The study of this compound's solubility is a challenging but potentially rewarding endeavor. The extreme sensitivity of chromium(II) compounds to oxidation has, to date, precluded the publication of quantitative solubility data. This guide has sought to consolidate the available qualitative knowledge and provide a robust framework for researchers to pursue the experimental determination of this fundamental chemical property. By employing rigorous air-sensitive techniques and carefully designed experimental protocols, it is hoped that the scientific community can begin to fill this knowledge gap, paving the way for a better understanding and application of this interesting compound.

References

Chromous Formate Monohydrate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of chromous formate monohydrate (Cr(HCOO)₂·H₂O), a compound of interest in various chemical and pharmaceutical research areas. This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, presenting quantitative data in accessible formats and visualizing complex processes for enhanced understanding.

Introduction

This compound monohydrate is a coordination complex of chromium in the +2 oxidation state. The unique electronic configuration of the Cr(II) ion and the nature of the formate ligands impart interesting magnetic and chemical properties to this compound, making it a subject of study in fields such as catalysis, materials science, and as a potential precursor in the synthesis of novel pharmaceutical compounds. This guide serves as a practical resource for researchers seeking to prepare and thoroughly characterize this compound.

Synthesis of this compound Monohydrate

The synthesis of this compound monohydrate typically involves the reduction of a chromium(III) or chromium(VI) precursor to the chromous (Cr(II)) state, followed by precipitation with a formate salt in an aqueous solution. Due to the susceptibility of Cr(II) to oxidation by air, all procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Reduction of Chromic Anhydride with Formic Acid

This method utilizes formic acid as both a reducing agent and the source of the formate ligand.

Materials:

-

Industrial grade chromic anhydride (CrO₃)

-

Industrial grade formic acid (HCOOH)

-

Deionized water

Procedure:

-

Dissolve 100 parts by mass of industrial chromic anhydride in 130 parts by mass of deionized water. Transfer this solution to a reaction kettle equipped with a reflux condenser.

-

Slowly add 240 parts by mass of industrial formic acid to the reaction kettle. The addition should be controlled to maintain a gentle boiling and reflux of the reaction solution.

-

After the complete addition of formic acid, continue heating the mixture to maintain a gentle reflux for an additional 30 minutes.

-

Cool the reaction solution to 20 °C and allow it to crystallize for 4 hours.

-

Filter the resulting solid through a filter cloth to obtain crude chromic formate.[1]

Note: This patented method produces chromic (Cr(III)) formate. To obtain chromous (Cr(II)) formate, a subsequent reduction step would be necessary, for which a detailed, publicly available protocol for the formate is not readily found. A general approach would involve the reduction of a Cr(III) salt in solution with a suitable reducing agent like zinc amalgam under an inert atmosphere, followed by the addition of a sodium formate solution to precipitate the this compound monohydrate.

Characterization of this compound Monohydrate

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound monohydrate. The following are key analytical techniques employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its monohydrate is presented in Table 1.

| Property | Value (Anhydrous)[2] | Value (Monohydrate) |

| Molecular Formula | C₂H₂CrO₄ | C₂H₄CrO₅ |

| Molecular Weight | 142.03 g/mol | 160.05 g/mol |

| Appearance | - | Reddish, acicular crystals |

| Solubility | Soluble in H₂O to give a blue solution | Soluble in water |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands for Formate Ligand:

-

Asymmetric COO⁻ stretching (νₐₛ(COO⁻)): Typically observed in the region of 1580-1610 cm⁻¹.

-

Symmetric COO⁻ stretching (νₛ(COO⁻)): Typically observed in the region of 1350-1370 cm⁻¹.

-

C-H stretching (ν(C-H)): Expected around 2800-2900 cm⁻¹.

-

O-H stretching (ν(O-H)) of water: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the presence of water of hydration.

The separation between the asymmetric and symmetric COO⁻ stretching frequencies (Δν) can provide information about the coordination mode of the formate ligand.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides information about the thermal stability and decomposition of the compound. For this compound monohydrate, TGA can be used to determine the temperature at which the water of hydration is lost and the subsequent decomposition of the anhydrous formate.

A study on the thermal decomposition of a related compound, chromium(III) formate pentahydrate (Cr₃(OH)₂(HCO₂)₇·5H₂O), in a helium atmosphere showed a multi-step decomposition process.[3] The initial steps involved the endothermic loss of water molecules at around 60.2 °C and 210.7 °C.[3] The subsequent decomposition of the anhydrous chromium(III) formate occurred at higher temperatures with the evolution of hydrogen, carbon monoxide, and carbon dioxide.[3] A similar multi-stage decomposition would be expected for this compound monohydrate, with the first step corresponding to the loss of the single water molecule.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of a solid material. A powder XRD pattern provides a unique fingerprint for a crystalline compound and can be used for phase identification and purity assessment. While the detailed crystal structure of this compound monohydrate is not available in the provided search results, XRD analysis would be crucial for confirming its crystalline nature and determining its lattice parameters.

Magnetic Susceptibility

The magnetic properties of chromium compounds are of significant interest due to the presence of unpaired d-electrons. The Cr(II) ion has a d⁴ electron configuration, which can lead to either high-spin or low-spin complexes depending on the ligand field strength. The magnetic moment of this compound monohydrate can be determined using magnetic susceptibility measurements. For a high-spin d⁴ ion, the theoretical spin-only magnetic moment is 4.90 BM, while for a low-spin d⁴ ion, it is 2.83 BM. Experimental determination of the magnetic moment provides insight into the electronic structure of the complex.

Visualizing the Workflow

To aid in understanding the experimental and analytical processes, the following diagrams have been generated using the DOT language.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound monohydrate.

Characterization Logic

Caption: Logical flow of the characterization techniques for this compound monohydrate.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound monohydrate. While a definitive, peer-reviewed synthesis protocol for the chromous monohydrate was not identified in the conducted search, a general and plausible pathway has been outlined based on established inorganic synthesis principles for related chromium(II) compounds. The guide highlights the critical characterization techniques necessary to confirm the identity and properties of the synthesized product. Further research reported in specialized inorganic chemistry literature would be beneficial for obtaining more detailed experimental procedures and comprehensive characterization data.

References

A Tale of Two Formates: An In-depth Technical Guide to Basic Chromium Formate and Chromous Formate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry, chromium formates hold a significant position due to their diverse applications, ranging from industrial processes to potential therapeutic agents. This technical guide provides a comprehensive comparison of two key chromium formate compounds: basic chromium formate, a chromium(III) complex, and chromous formate, a chromium(II) species. This document delves into their synthesis, physicochemical properties, structural characteristics, and reactivity, presenting a clear and detailed overview for researchers, scientists, and professionals in drug development.

Core Concepts: A Comparative Overview

Basic chromium formate, more accurately described as a trinuclear chromium(III) oxo-carboxylate complex with the general formula --INVALID-LINK--, is a stable green powder.[1][2] In this structure, three chromium(III) ions are linked by a central oxygen atom, forming a trinuclear core. In contrast, this compound, with the chemical formula Cr(HCOO)₂, is a chromium(II) compound.[3] As a chromium(II) salt, it is a potent reducing agent and is known for its relative instability in the presence of air, readily oxidizing to the more stable chromium(III) state.[4]

Physicochemical Properties: A Quantitative Comparison

The differing oxidation states of the central chromium ion in basic chromium formate and this compound give rise to distinct physicochemical properties. The available data for these compounds are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of Basic Chromium Formate

| Property | Value |

| Molecular Formula | C₇H₉Cr₃O₁₅ (representative) |

| Molecular Weight | 565.14 g/mol (representative) |

| Appearance | Green powder |

| Melting Point | Decomposes |

| Boiling Point | Decomposes |

| Solubility | Soluble in water |

| IUPAC Name | Diaqua(formato-κO,O')(μ₃-oxo)bis(μ₂-formato-κO:κO')penta-μ₂-formato-κO:κO'-trichromium(III) formate |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₂CrO₄ | [3] |

| Molecular Weight | 142.03 g/mol | [3] |

| Appearance | White needle-like crystals | |

| IUPAC Name | chromium(2+) diformate | [3] |

| Computed Properties | ||

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 141.935813 | [3] |

| Monoisotopic Mass | 141.935813 | [3] |

| Topological Polar Surface Area | 80.3 Ų | [3] |

| Heavy Atom Count | 7 | [3] |

| Formal Charge | 0 | [3] |

| Complexity | 7.5 | [3] |

Synthesis and Experimental Protocols

The synthesis of these two chromium formates requires distinct approaches, reflecting their different oxidation states.

Synthesis of Basic Chromium Formate

Basic chromium formate is typically synthesized through the reaction of a chromium(III) salt with formic acid.

Experimental Protocol: Synthesis of Basic Chromium Formate from Chromium(III) Chloride

Materials:

-

Anhydrous Chromium(III) chloride (CrCl₃)

-

Anhydrous Formic acid (HCOOH)

-

Distilled water

Procedure:

-

A solution of anhydrous chromium(III) chloride is prepared in anhydrous formic acid.

-

The reaction mixture is refluxed for a period of time to ensure complete reaction. The color of the solution will change as the chromium formate complex forms.

-

After reflux, the solution is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

-

The resulting solid, basic chromium formate, is then washed with a suitable solvent (e.g., diethyl ether) to remove any remaining impurities.

-

The final product is dried in a desiccator over a suitable drying agent.

Reaction: 3CrCl₃ + 7HCOOH + H₂O → [Cr₃O(OOCH)₆(H₂O)]OOCH + 9HCl

Note: The exact stoichiometry and reaction conditions may be varied to optimize yield and purity.

Synthesis of this compound

The synthesis of this compound involves the reduction of a chromium(III) compound in an acidic medium. Zinc metal is a commonly used reducing agent for this purpose.

Experimental Protocol: Synthesis of this compound via Reduction of Chromium(III) Chloride

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Zinc granules or powder

-

Formic acid (HCOOH)

-

Hydrochloric acid (HCl, concentrated)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

An aqueous solution of chromium(III) chloride hexahydrate is prepared.

-

The solution is acidified with a small amount of concentrated hydrochloric acid to prevent the precipitation of chromium(III) hydroxide.

-

Zinc granules or powder are added to the solution. The reaction mixture should be maintained under an inert atmosphere to prevent the oxidation of the resulting chromium(II) species.

-

The reaction is allowed to proceed until the color of the solution changes from green (Cr(III)) to a distinct blue, indicating the formation of the aquated chromium(II) ion, [Cr(H₂O)₆]²⁺.

-

Once the reduction is complete, the solution is filtered to remove the excess zinc.

-

A solution of formic acid is then added to the blue chromium(II) solution.

-

This compound will precipitate out of the solution as white, needle-like crystals.

-

The crystals are collected by filtration, washed with deoxygenated water, and dried under vacuum.

Structural Insights and Reaction Mechanisms

The distinct structures and reactivities of basic chromium formate and this compound can be visualized through the following diagrams.

Structural Representation of Basic Chromium Formate

The trinuclear structure of basic chromium formate is a key feature that contributes to its stability and properties.

Caption: A simplified representation of the trinuclear core of basic chromium formate.

Redox Relationship and Synthesis of this compound

The synthesis of this compound is a classic example of a redox reaction, where chromium(III) is reduced to chromium(II).

Caption: Workflow for the synthesis of this compound from chromium(III) chloride.

Electrochemical Reduction of Chromium(III) in the Presence of Formate

The electrochemical behavior of chromium(III) in formate-containing solutions is crucial for applications such as electroplating. The reduction proceeds in a stepwise manner.

Caption: Stepwise electrochemical reduction of Cr(III) in a formate-containing electrolyte.

Conclusion

Basic chromium formate and this compound, despite both being formates of chromium, exhibit markedly different properties and applications due to the different oxidation states of the chromium ion. Basic chromium formate, with its stable trinuclear Cr(III) core, finds use in various industries, while the reducing power of this compound makes it a valuable reagent in organic synthesis. Understanding their distinct synthesis pathways, physicochemical characteristics, and structural features is paramount for their effective utilization in research and development. This guide provides a foundational understanding to aid scientists and professionals in harnessing the unique chemistry of these two important chromium compounds.

References

Chromous Formate: A Technical Safety Guide for Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous formate, also known as chromium(II) formate, is a chemical compound with the formula C₂H₂CrO₄. It is a green crystalline powder that is soluble in water.[1][2] While it has applications in various chemical syntheses, a thorough understanding of its safety profile is paramount for professionals in research and drug development. This technical guide provides a comprehensive overview of the safety data for this compound, with a focus on quantitative exposure limits, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 27115-36-2 | [1][2][3] |

| EINECS, EC Number | 277-327-2 | [1][2] |

| Molecular Formula | C₃H₃CrO₆ | [1][2] |

| Molecular Weight | 187.05 g/mol | [1][2] |

| Appearance | Solid. (green crystals, powder.) | [1][2] |

| Odor | Odorless | [1][2] |

| Solubility | Soluble in water | [1][2] |

| Stability | Stable under normal conditions of use and storage. | [1] |

| Incompatibilities | Strong oxidising and reducing agents, Heat, flame, sparks, other ignition sources. | [1] |

| Hazardous Decomposition Products | Under fire conditions: Carbon oxides, Chromium oxides, fumes. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1][2] |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1][2] |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction.[3][4] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation.[4] |

| Specific target organ toxicity - single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[4] |

| Hazardous to the aquatic environment - chronic hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[3][4] |

Signal Word: Danger[1]

Hazard Pictograms:

corrosive

Exposure Controls and Personal Protection

To ensure the safety of laboratory personnel, strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory.

Occupational Exposure Limits

| Parameter | Value |

| Time-Weighted Average (TWA) | 0.5 mg/m³ |

Engineering Controls

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following procedures should be followed.

First Aid Response Workflow

The logical workflow for responding to different types of exposure is outlined in the diagram below.

Caption: First aid procedures for different routes of exposure to this compound.

Experimental Protocols and Handling

While detailed experimental methodologies for specific research applications of this compound are beyond the scope of a safety data sheet, the following general protocols for safe handling and storage in a laboratory setting are essential.

General Handling Procedures

-

Wash hands thoroughly after handling material and before eating or drinking.[1][2]

-

Do not eat, drink or smoke when using this product.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

-

Avoid contact with skin and eyes.[3]

-

Wear appropriate personal protective equipment as detailed in Section 3.

Storage Procedures

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep container tightly closed.[4]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[1]

Fire Fighting and Spill Response

Fire Fighting Measures

-

This compound is a non-flammable solid.[1]

-

In case of fire, use foam, dry chemical, or carbon dioxide to extinguish.[1]

-

Firefighters should wear full protective gear and a self-contained breathing apparatus.[1]

-

When heated to decomposition, it may emit acrid fumes, including carbon oxides and chromium oxides.[1]

Accidental Release Measures

The following workflow should be initiated in the event of a spill.

References

Introduction: The Critical Distinction Between Chromous and Chromic Formate

An In-depth Technical Guide to the Handling and Storage of Chromous Formate

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on publicly available safety data and scientific literature. All handling of chemical substances should be performed by trained personnel in a controlled laboratory environment, adhering to all institutional and regulatory safety protocols.

In the field of chromium chemistry, the oxidation state of the metal center is paramount to a compound's reactivity, stability, and handling requirements. The term "chromous" refers to chromium in the +2 oxidation state (Cr(II)), while "chromic" refers to the more common and stable +3 oxidation state (Cr(III)).

-

Chromous (Chromium(II)) Formate (C₂H₂CrO₄): This compound is a powerful reducing agent and is highly sensitive to atmospheric oxygen. Chromium(II) ions in solution are known to rapidly absorb oxygen from the air, converting to the more stable chromium(III) state.[1] This extreme air sensitivity necessitates specialized handling techniques to prevent decomposition. The synthesis and storage of pure chromium(II) compounds are known to be challenging.[1][2]

-

Chromic (Chromium(III)) Formate (C₃H₃CrO₆): This is the more common and stable form of chromium formate. It is typically a green crystalline powder, is stable under normal conditions of use and storage, and is commercially available.[3][4] While it still requires careful handling due to potential toxicity, it does not have the extreme air-sensitivity of its chromous counterpart.

This guide is divided into two sections to address the distinct handling and storage protocols required for each compound, with a primary focus on the highly reactive this compound specified in the topic request.

Part 1: Chromous (Chromium(II)) Formate

This section details the specialized precautions required for the handling and storage of air-sensitive this compound.

Core Hazards and Reactivity

The primary hazard associated with this compound is its extreme sensitivity to oxidation. The Cr(II) ion is readily oxidized to Cr(III) upon contact with air.[2][5] This reactivity dictates all handling and storage procedures.

-

Air Sensitivity: Rapidly oxidizes in the presence of air, leading to the formation of chromium(III) species. This is often accompanied by a color change, for example, from the characteristic blue of aqueous Cr(II) ions to the green of Cr(III) complexes.[1][2]

-

Reducing Agent: As a Cr(II) compound, it is a strong reducing agent and can react vigorously with oxidizing agents.[2]

-

Toxicity: While specific toxicological data for this compound is scarce, chromium compounds, in general, should be handled with care. The NIOSH Pocket Guide to Chemical Hazards provides general safety measures for Chromium(II) compounds.[6]

Handling Precautions

All manipulations of this compound must be performed under an inert atmosphere to exclude oxygen. Standard laboratory benchtop operations are insufficient.

-

Inert Atmosphere Techniques: The use of a dual-manifold vacuum/inert gas line (often called a Schlenk line) or a glove box is mandatory.[7][8] These systems allow for the removal of air from glassware and its replacement with a dry, inert gas such as high-purity argon or nitrogen.

-

Solvent Degassing: All solvents used with this compound must be thoroughly deoxygenated before use. This is typically achieved by sparging with an inert gas, or by several "freeze-pump-thaw" cycles.

-

Solid Transfers: Transfers of solid this compound should be performed rapidly in a glove box or under a strong counter-flow of inert gas.

-

Solution Transfers: Solutions of this compound must be transferred using gas-tight syringes or cannulas, ensuring a positive pressure of inert gas is maintained in both the source and receiving flasks.[9]

Storage Precautions

Proper storage is critical to maintaining the integrity of the compound.

-

Containers: Store in a tightly sealed, preferably fused-seal, glass ampoule or a flask with a high-vacuum stopcock or a secure septum-sealed sidearm.

-

Atmosphere: The container must be backfilled with a dry, inert gas (argon or nitrogen) before sealing.

-

Location: Store in a cool, dry place away from oxidizing materials.[3] The storage area should be clearly labeled to indicate the air-sensitive nature of the contents.

Data Presentation: this compound Properties

| Property | Value / Description | Source / Citation |

| Chemical Formula | C₂H₂CrO₄ | Inferred |

| Oxidation State | Cr(II) | [1][6] |

| Key Hazard | Extreme sensitivity to atmospheric oxygen; readily oxidizes to Cr(III). | [1][2][5] |

| Reactivity | Strong reducing agent. | [2] |

| Handling | Must be handled under an inert atmosphere (glove box or Schlenk line). | [7][8] |

| Storage | Store in a tightly sealed container under a dry, inert gas. | [1] |

| Appearance | The solid is likely a colored powder. Aqueous solutions of Cr(II) ions are typically blue. | [1][2] |

Experimental Protocol: Synthesis and Handling of an Air-Sensitive Chromium(II) Salt

Since this compound is not commonly available, this protocol adapts the well-documented synthesis of chromium(II) acetate to illustrate the necessary techniques for preparing and handling a representative air-sensitive Cr(II) compound.[2][10]

Objective: To synthesize and isolate a Cr(II) carboxylate product while rigorously excluding atmospheric oxygen.

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Mossy Zinc (Zn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Formate (HCOONa)

-

Deoxygenated Water

-

Schlenk flask or side-arm test tube, bubbler, gas-tight syringe, cannula

Methodology:

-

Apparatus Setup: Assemble a Schlenk flask or a large side-arm test tube clamped securely in a fume hood. The side-arm is connected via Tygon tubing to an oil bubbler to allow gas to escape while preventing air ingress.

-

Initial Reaction: Add potassium dichromate and mossy zinc to the flask.

-

Inert Gas Generation: Carefully add concentrated HCl to the flask. The reaction between zinc and acid will vigorously produce hydrogen gas, which will flush the air from the apparatus.[2] The orange Cr(VI) will first be reduced to green Cr(III).

-

Reduction to Cr(II): As the reaction continues, the excess zinc will reduce the green Cr(III) to the sky-blue Cr(II) ion. This color change is the key indicator of successful reduction.[2]

-

Preparation of Formate Solution: In a separate Schlenk flask, dissolve sodium formate in deoxygenated water under a positive pressure of argon or nitrogen.

-

Product Precipitation (Cannula Transfer): Once the reduction to Cr(II) is complete and the solution is a clear blue, the product can be precipitated. Using a positive pressure of the generated hydrogen (or an external inert gas source), transfer the blue Cr(II) solution via a cannula into the flask containing the deoxygenated sodium formate solution.

-

Isolation: this compound will precipitate immediately. The solid must be filtered and washed under inert atmosphere conditions. This is typically done using a Schlenk filtration funnel (a filter frit funnel with a sidearm). The solid is washed with deoxygenated water and then a volatile, dry, deoxygenated solvent like ether to aid in drying.

-

Drying and Storage: The filtered product should be dried under a high vacuum and immediately transferred to a pre-weighed storage vessel inside a glove box or under a heavy stream of inert gas.

Mandatory Visualization: Workflow for Handling Air-Sensitive this compound

References

- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. Chromium Formate Manufacturers, with SDS [mubychem.com]

- 4. Chromium Formate SDS MSDS Sheet of Manufacturers [formaldehydesolution.com]

- 5. CHROMIUM AND CHROMIUM COMPOUNDS - Chromium, Nickel and Welding - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Chromium(II) compounds (as Cr) [cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Chromous Formate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of chromous formate, also known as chromium(II) formate. The synthesis of chromium(II) compounds requires careful handling due to their sensitivity to air. The following protocol is adapted from established methods for the preparation of similar chromium(II) carboxylates, such as chromium(II) acetate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂H₂CrO₄ | [1] |

| Molecular Weight | 142.03 g/mol | [1] |

| Appearance | Reddish, acicular (needle-like) crystals (Monohydrate) | [2] |

| Solubility | Soluble in water | [2] |

| CAS Number | 4493-37-2 | [1][2] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a two-step process: the reduction of a chromium(III) salt to chromium(II), followed by the precipitation of this compound. Due to the air-sensitive nature of chromium(II) compounds, all steps must be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Zinc metal (granular or mossy)

-

Concentrated hydrochloric acid (HCl)

-

Sodium formate (HCOONa)

-

Deionized water, deoxygenated

-

Ethanol, deoxygenated

-

Diethyl ether, deoxygenated

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Gas inlet and outlet adapters

-

Magnetic stirrer and stir bar

-

Schlenk line or glovebox for inert atmosphere operations

-

Büchner funnel and filter flask

-

Vacuum pump

Part 1: Preparation of a Chromium(II) Chloride Solution

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet connected to an inert gas source, a dropping funnel, and a gas outlet bubbler. Purge the entire system with the inert gas for at least 30 minutes to remove all oxygen.

-

Charging the Flask: In the flask, place chromium(III) chloride hexahydrate and granulated zinc.

-

Reduction Reaction: While maintaining a positive pressure of inert gas, add concentrated hydrochloric acid to the dropping funnel. Slowly add the hydrochloric acid to the stirred mixture in the flask. The solution will initially turn green, indicating the presence of Cr(III) ions, and then gradually change to a sky-blue color, which is characteristic of the [Cr(H₂O)₆]²⁺ ion. The reaction is exothermic and may require cooling in an ice bath to control the rate. The blue color indicates the successful reduction of Cr(III) to Cr(II).

Part 2: Synthesis and Isolation of this compound

-

Preparation of Sodium Formate Solution: In a separate flask, prepare a saturated solution of sodium formate in deoxygenated deionized water.

-

Precipitation: While vigorously stirring the blue chromium(II) chloride solution under an inert atmosphere, rapidly add the saturated sodium formate solution. A reddish precipitate of this compound should form immediately.

-

Isolation and Washing: Isolate the precipitate by filtration using a Büchner funnel under a blanket of inert gas. Wash the collected solid sequentially with small portions of deoxygenated deionized water, followed by deoxygenated ethanol, and finally deoxygenated diethyl ether to facilitate drying.

-

Drying and Storage: Dry the product under a stream of inert gas or in a vacuum desiccator. This compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Inert Atmosphere: Chromium(II) compounds are readily oxidized by atmospheric oxygen. It is crucial to maintain an inert atmosphere throughout the synthesis, filtration, and storage processes.

-

Reagent Handling: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Gas Evolution: The reduction of Cr(III) with zinc and acid evolves hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Infrared (IR) Spectroscopy: The presence of the formate ligand can be confirmed by characteristic vibrational bands. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected in the regions of approximately 1560-1620 cm⁻¹ and 1350-1400 cm⁻¹, respectively.[3]

-

Magnetic Susceptibility: Chromium(II) compounds are typically paramagnetic. Measurement of the magnetic susceptibility can confirm the oxidation state of the chromium ion.

-

X-ray Diffraction (XRD): Powder XRD can be used to identify the crystalline structure of the final product.

References

Chromous Formate: A Potent Reducing Agent in Organic Chemistry

Introduction

Chromous formate, Cr(HCOO)₂, is a versatile and powerful reducing agent employed in various organic transformations. As a chromium(II) salt, its reactivity stems from the ability of the Cr²⁺ ion to readily donate an electron, making it suitable for the reduction of a range of functional groups. This application note provides an overview of the preparation, and potential applications of this compound in organic synthesis, targeting researchers, scientists, and professionals in drug development. While specific, detailed protocols and extensive quantitative data for this compound are not abundantly available in the reviewed literature, its reactivity can be inferred from the well-established chemistry of other chromous salts, such as chromous acetate.

Preparation of this compound

This compound can be synthesized through the reaction of a chromium(II) salt with a formate salt. A common method involves the reaction of chromium(II) chloride with sodium formate.

Experimental Protocol: Preparation of this compound

Materials:

-

Chromium(II) chloride (CrCl₂)

-

Sodium formate (NaHCOO)

-

Degassed water

-

Inert atmosphere chamber (glove box or Schlenk line)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve chromium(II) chloride in a minimal amount of degassed water to create a concentrated solution.

-

In a separate flask, prepare a saturated solution of sodium formate in degassed water.

-

Slowly add the sodium formate solution to the chromium(II) chloride solution with continuous stirring.

-

A precipitate of this compound will form. The reaction is driven by the lower solubility of this compound compared to the other salts in the mixture.

-

Continue stirring for a designated period to ensure complete precipitation.

-

Isolate the this compound precipitate by filtration under an inert atmosphere.

-

Wash the precipitate with small portions of degassed water to remove any soluble impurities.

-

Dry the resulting solid under vacuum to obtain pure this compound.

Note: Chromous(II) salts are highly sensitive to air and can be readily oxidized to chromium(III) species. Therefore, all manipulations should be carried out under strictly anaerobic conditions.

Applications in Organic Synthesis

Based on the known reactivity of Cr(II) reagents, this compound is expected to be a potent reducing agent for various functional groups. The formate counter-ion may influence the reactivity and solubility of the chromium(II) species.

Dehalogenation of Organic Halides

Chromous salts are well-known for their ability to effect the dehalogenation of alkyl halides. This reaction is particularly efficient for vicinal dihalides, leading to the formation of alkenes. The reaction proceeds via a reductive elimination mechanism.

Hypothetical Reaction Scheme:

R-CH(X)-CH(X)-R' + 2 Cr(HCOO)₂ → R-CH=CH-R' + 2 Cr(HCOO)₂X

While specific quantitative data for this compound is scarce, the following table illustrates typical yields achieved with other Cr(II) reagents in similar transformations.

| Substrate (Vicinal Dihalide) | Product (Alkene) | Cr(II) Reagent | Solvent | Yield (%) |

| 1,2-dibromo-1,2-diphenylethane | Stilbene | Cr(OAc)₂ | DMF | >95 |

| meso-2,3-dibromobutane | trans-2-butene | CrSO₄ | H₂O/acetone | ~90 |

| erythro-2,3-dibromobutane | cis-2-butene | CrSO₄ | H₂O/acetone | ~90 |

This data is representative of Cr(II) reactivity and not specific to this compound.

Reduction of Alkynes

The reduction of alkynes to alkenes is a fundamental transformation in organic synthesis. The stereochemical outcome of this reduction is of particular importance. While catalytic hydrogenation methods are common, chemical reducing agents offer alternative selectivity. Based on the mechanisms of other chromium(II) reductions, it is plausible that this compound could be employed for the stereoselective reduction of alkynes, potentially favoring the formation of cis-alkenes through a syn-addition of hydrogen atoms delivered from a proton source after the initial reduction.

Hypothetical Reaction Scheme:

R-C≡C-R' + 2 Cr(HCOO)₂ + 2 H⁺ → (Z)-R-CH=CH-R' + 2 Cr(III) species

Reduction of α,β-Unsaturated Ketones

The conjugate reduction (1,4-reduction) of α,β-unsaturated ketones to the corresponding saturated ketones is a valuable synthetic transformation. Chromous salts have been shown to effect such reductions. The reaction likely proceeds through a single-electron transfer mechanism, generating a radical anion intermediate which is then protonated.

Hypothetical Reaction Scheme:

R-CH=CH-C(=O)-R' + 2 Cr(HCOO)₂ + 2 H⁺ → R-CH₂-CH₂-C(=O)-R' + 2 Cr(III) species

Visualizing the Synthetic Logic

The following diagrams illustrate the logical flow of the preparation and a potential application of this compound.

Caption: Workflow for the preparation of this compound.

Caption: Proposed pathway for vicinal dihalide reduction.

This compound holds significant potential as a reducing agent in organic synthesis, analogous to other chromium(II) reagents. Its utility in dehalogenation, alkyne reduction, and the reduction of conjugated systems is anticipated. However, a notable lack of specific studies detailing the use of this compound in the current literature necessitates further research to fully elucidate its reaction scope, optimize protocols, and gather quantitative performance data. The protocols and data presented here are based on the general reactivity of Cr(II) species and should be adapted and validated for specific applications with this compound.

Application Notes and Protocols: Chromium Formate in Materials Science

Introduction

Chromium formates are compounds that have garnered interest in various fields of materials science due to their role as precursors and catalysts. While information on the applications of chromous formate (Chromium(II) formate) in materials science is limited in publicly accessible literature, the more stable chromic formate (Chromium(III) formate) is more widely referenced.[1][2][3][4] This document focuses on the applications of chromium(III) formate, providing detailed protocols and data relevant to its use in the synthesis of advanced materials. The methodologies described herein are based on established synthesis techniques for chromium-based nanomaterials, with chromium(III) formate presented as a viable precursor.[5][6][7]

These notes are intended for researchers and professionals in materials science and drug development, offering a foundational understanding and practical guidance for the utilization of chromium formate in the laboratory.

Application: Precursor for the Synthesis of Chromium Oxide Nanoparticles

Chromium(III) formate serves as an effective precursor for the synthesis of chromium oxide (Cr₂O₃) nanoparticles.[5][6][8] These nanoparticles are of significant interest due to their catalytic, magnetic, and optical properties. The formate anions can be thermally decomposed, yielding reactive chromium species that subsequently oxidize to form the desired chromium oxide nanoparticles.

Quantitative Data Summary

The following tables summarize the typical properties of the chromium formate precursor and the resulting chromium oxide nanoparticles synthesized via a precipitation method.

Table 1: Properties of Chromium(III) Formate Precursor

| Property | Value | Reference |

| Molecular Formula | Cr(HCOO)₃ | [2] |

| Molecular Weight | 187.14 g/mol | [2] |

| Appearance | Green powder | [2] |

| Water Solubility | 1000 g/L at 20°C | [4] |

Table 2: Typical Properties of Chromium Oxide (Cr₂O₃) Nanoparticles

| Property | Value | Reference |

| Crystal Structure | Rhombohedral | [7] |

| Crystallite Size | ~16 nm | [7] |

| Morphology | Quasi-spherical | [7] |

| Band Gap | 2.9 eV | [7] |

| Specific Surface Area | 16.6 m²/g | [7] |

Experimental Protocol: Synthesis of Cr₂O₃ Nanoparticles via Precipitation

This protocol details the synthesis of chromium oxide nanoparticles using chromium(III) formate as the precursor.

Materials:

-

Chromium(III) formate (Cr(HCOO)₃)

-

Ammonium hydroxide (NH₄OH, 25% solution)

-

Deionized water

-

Ethanol

-

Beakers

-

Magnetic stirrer with hotplate

-

Centrifuge

-

Drying oven

-

Furnace

Procedure:

-

Precursor Solution Preparation: Dissolve 1.87 g of chromium(III) formate in 100 mL of deionized water in a 250 mL beaker. Stir the solution at room temperature until the solid is completely dissolved.

-

Precipitation: While stirring vigorously, add ammonium hydroxide solution dropwise to the chromium formate solution. Continue adding the precipitating agent until the pH of the solution reaches 10. A greenish precipitate of chromium hydroxide will form.

-

Aging: Age the suspension at 60°C for 2 hours with continuous stirring to ensure complete precipitation and uniform particle size.

-

Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate three times with deionized water and twice with ethanol to remove any unreacted precursors and byproducts. Centrifuge the suspension at 4000 rpm for 10 minutes between each wash.

-

Drying: After the final wash, dry the precipitate in an oven at 80°C for 12 hours to obtain a fine powder of chromium hydroxide.

-

Calcination: Calcine the dried powder in a furnace at 500°C for 3 hours in air. The heating rate should be maintained at 5°C/min. This step converts the chromium hydroxide to chromium oxide (Cr₂O₃).

-

Characterization: The final product, Cr₂O₃ nanoparticles, can be characterized using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and UV-Vis Spectroscopy.

Visualization of Experimental Workflow

References

- 1. CN101979369A - A kind of method utilizing formic acid to reduce chromic anhydride to prepare chromium formate - Google Patents [patents.google.com]

- 2. Chromium Formate-Chromium Chloride_Chromium Nitrate_Chromium Acetate_Chromium Formate etc trivalent chromium salts factory-DZ CHEM [dongzhengchemical.com]

- 3. This compound | C2H2CrO4 | CID 19354125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CHROMIUM FORMATE | 27115-36-2 [chemicalbook.com]

- 5. A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shop.nanografi.com [shop.nanografi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Chromous Formate Catalyst Preparation and Activation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation and activation of chromous formate, a potentially valuable catalyst in various organic transformations. The procedures outlined are based on established methods for the synthesis of related chromium(II) carboxylates and general principles of chromium catalyst activation.

Introduction

Chromium(II), or chromous, compounds are potent reducing agents and versatile catalysts in organic synthesis. This compound, in particular, holds promise as a catalyst due to the unique electronic properties of the formate ligand and its potential to participate in catalytic cycles involving hydride transfer and C-O bond cleavage. This document details the preparation of this compound and discusses potential activation strategies to unlock its catalytic activity.

Data Presentation

Table 1: Summary of Reagents for this compound Preparation

| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Considerations |

| Potassium Dichromate | K₂Cr₂O₇ | 294.18 | Chromium(VI) source | Strong oxidizer; handle with care. |

| Hydrochloric Acid | HCl | 36.46 | Acidic medium for reduction | Concentrated acid is corrosive. |

| Zinc | Zn | 65.38 | Reducing agent | Granulated or mossy zinc is preferred. |

| Sodium Formate | NaCHO₂ | 68.01 | Formate source | Ensure it is dry before use. |

| Deoxygenated Water | H₂O | 18.02 | Solvent | Must be thoroughly purged with inert gas. |

| Ethanol | C₂H₅OH | 46.07 | Washing solvent | Anhydrous and deoxygenated. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Washing solvent | Anhydrous and deoxygenated. |

Table 2: Typical Activation Parameters for Chromium-Based Catalysts

| Activation Method | Temperature Range (°C) | Atmosphere | Duration | Typical Application | Reference |

| Thermal Activation | 600 - 900 | Dry Air or Inert Gas | 1 - 20 hours | Polymerization (Chromium Oxide Catalysts) | [1] |

| Chemical Reduction | 30 - 1000 | Inert | Variable | Reduction of Cr(VI) catalysts | [2] |

| In-situ Reduction | Ambient - 120 | H₂ or other reducing agents | During reaction | CO₂ Hydrogenation | [3][4] |

Experimental Protocols

Preparation of this compound Dihydrate (Cr₂(O₂CH)₄(H₂O)₂)

This protocol is adapted from the well-established synthesis of chromium(II) acetate and requires strict anaerobic conditions to prevent the rapid oxidation of the chromium(II) ion.[5][6][7]

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated hydrochloric acid (HCl)

-

Granulated zinc (Zn)

-

Sodium formate (NaCHO₂)

-

Deoxygenated water

-

Deoxygenated ethanol

-

Deoxygenated diethyl ether

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Fritted glass filter

Procedure:

-

Preparation of Chromium(II) Chloride Solution:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve potassium dichromate in deoxygenated water.

-

Under a positive pressure of inert gas, slowly add concentrated hydrochloric acid. The solution will turn from orange to green as Cr(VI) is reduced to Cr(III).

-

Add granulated zinc to the green solution. The flask should be equipped with a bubbler to vent the hydrogen gas produced. The solution will turn blue upon the formation of Cr(II) chloride. This reduction can take several hours and may require gentle heating.

-

-

Precipitation of this compound:

-

Prepare a saturated solution of sodium formate in deoxygenated water in a separate Schlenk flask.

-

Once the reduction to Cr(II) is complete (indicated by a stable sky-blue color), filter the blue solution through a cannula into the sodium formate solution under a positive pressure of inert gas.

-

A bright red precipitate of this compound dihydrate should form immediately.

-

-

Isolation and Washing:

-

Allow the precipitate to settle, then carefully remove the supernatant via a cannula.

-

Wash the red precipitate sequentially with deoxygenated water, deoxygenated ethanol, and finally deoxygenated diethyl ether. Perform each wash by adding the solvent, stirring the slurry, allowing it to settle, and removing the supernatant.

-

After the final wash, dry the solid under a stream of inert gas or under vacuum.

-

-

Storage:

-

Store the resulting bright red powder of this compound dihydrate under a dry, inert atmosphere. The compound is highly sensitive to air and moisture.

-

Activation of this compound Catalyst

The activation of this compound will likely depend on the specific application. Unlike chromium oxide catalysts, high-temperature calcination is not suitable as it would lead to decomposition. Milder activation methods are required.

Method 1: Thermal Activation under Inert Atmosphere (for solid-state applications)

-

Place the prepared this compound in a quartz tube furnace.

-

Purge the tube thoroughly with a dry, inert gas (e.g., Argon).

-

Heat the sample to a moderate temperature (e.g., 100-200 °C) under a constant flow of the inert gas for a defined period (e.g., 1-4 hours). This step aims to remove coordinated water and potentially create vacant coordination sites.

-

Cool the catalyst to the desired reaction temperature under the inert atmosphere before introducing the reactants.

Method 2: In-situ Chemical Activation (for solution-phase reactions)

This method is particularly relevant for reactions like hydrogenation where a reducing environment is present.

-

In a reaction vessel under an inert atmosphere, suspend the this compound in an appropriate anhydrous solvent.

-

Introduce a reducing agent relevant to the reaction. For example, for hydrogenation reactions, the introduction of H₂ gas may serve to activate the catalyst by forming chromium hydride species.[3]

-

Alternatively, for other reductions, a stoichiometric or catalytic amount of a chemical reductant (e.g., a borohydride or an organoaluminum reagent) could be added to generate the active catalytic species in situ.[8]

-

Allow the catalyst to stir in the presence of the activating agent for a short period before adding the substrate.

Visualizations

Diagram 1: Logical Workflow for this compound Preparation

Caption: Workflow for the synthesis of this compound.

Diagram 2: Potential Activation Pathways for this compound Catalyst

Caption: Potential activation pathways for the this compound catalyst.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the synthesis and activation of this compound catalysts. Researchers are reminded of the extreme air sensitivity of chromium(II) compounds and the necessity of maintaining a strictly inert atmosphere throughout all procedures. The activation of the catalyst is a critical step that may require optimization depending on the specific chemical transformation being investigated. The information and protocols presented are intended to serve as a foundational resource for exploring the catalytic potential of this compound in various fields of chemical research and development.

References

- 1. US7981832B2 - Methods of activating chromium catalysts - Google Patents [patents.google.com]

- 2. US20070219085A1 - Process for the Reduction of Activated Chromium Oxide Catalyst - Google Patents [patents.google.com]

- 3. Pincer chromium(ii)-catalyzed hydrogenation of CO2 and bicarbonate to formate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chromium(II) acetate - Wikipedia [en.wikipedia.org]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Reactions Involving Chromous Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous formate, Cr(HCOO)₂, is a chromium(II) salt that serves as a potent reducing agent in chemical synthesis. The utility of this compound lies in the facility of the Cr(II) ion to undergo oxidation to the more stable Cr(III) state. This property makes it a valuable reagent for specific reductions in organic synthesis. This document provides detailed application notes and protocols for the preparation and use of this compound in a laboratory setting. Due to its sensitivity to air, all manipulations involving this compound must be carried out under an inert atmosphere.

Data Presentation

Table 1: Materials and Equipment for the Synthesis of this compound

| Category | Item | Specifications/Notes |

| Reagents | Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) | |

| Zinc powder or granules | High purity | |

| Formic acid (HCOOH) | Reagent grade | |

| Hydrochloric acid (HCl) | Concentrated | |

| Deionized water | Degassed | |

| Acetone | Anhydrous, degassed | |

| Diethyl ether | Anhydrous, degassed | |

| Gases | Nitrogen or Argon | High purity, for inert atmosphere |

| Equipment | Schlenk flask or three-necked round-bottom flask | With appropriate sidearms |

| Gas bubbler | To monitor inert gas flow | |

| Magnetic stirrer and stir bar | ||

| Heating mantle or oil bath | For temperature control | |

| Schlenk filter funnel or cannula setup | For filtration under inert atmosphere | |

| Vacuum pump | For drying | |

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

Table 2: Typical Reaction Parameters for the Reduction of an Organic Substrate with this compound

| Parameter | Value/Range | Notes |

| Temperature | 25-80 °C | Reaction dependent |

| Reaction Time | 1-24 hours | Monitored by TLC or other analytical methods |

| Solvent | Degassed water, DMF, or other suitable organic solvent | Solvent choice depends on substrate solubility |

| Stoichiometry | 1.5 - 3 equivalents of this compound per equivalent of substrate | Excess reducing agent is typically used |

| Atmosphere | Inert (Nitrogen or Argon) | Strictly maintained throughout the reaction |

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from the synthesis of the analogous chromous acetate and involves the in-situ reduction of a chromium(III) salt.

1. Preparation of the Reaction Setup:

-

Assemble a Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a reflux condenser.

-

Ensure all glassware is thoroughly dried and purged with an inert gas (nitrogen or argon).

2. Reaction Mixture:

-

In the reaction flask, dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in degassed deionized water.

-